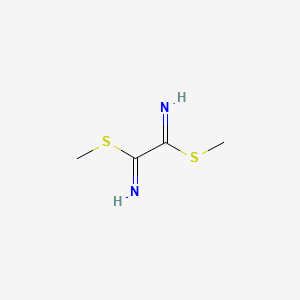
Dimethyl ethanediimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ethanediimidothioate is an organic compound characterized by the presence of two methyl groups attached to an ethanediimidothioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ethanediimidothioate typically involves the reaction of ethanediimidothioate with methylating agents under controlled conditions. One common method is the reaction of ethanediimidothioate with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor system. This method involves the continuous addition of ethanediimidothioate and dimethyl sulfate into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl ethanediimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediimidothioate derivatives.
Scientific Research Applications
Dimethyl ethanediimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl ethanediimidothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of thioether linkages, which can disrupt the normal function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl ether: A simple ether with similar methyl groups but lacks the ethanediimidothioate backbone.
Dimethyl sulfoxide: Contains a sulfur atom but differs in its oxidation state and functional groups.
Dimethyl sulfide: Similar in containing sulfur but lacks the imidothioate structure.
Uniqueness
Dimethyl ethanediimidothioate is unique due to its specific combination of methyl groups and the ethanediimidothioate backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
79844-63-6 |
|---|---|
Molecular Formula |
C4H8N2S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
dimethyl ethanediimidothioate |
InChI |
InChI=1S/C4H8N2S2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3 |
InChI Key |
LPDOYVVHGBRFDT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)C(=N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)

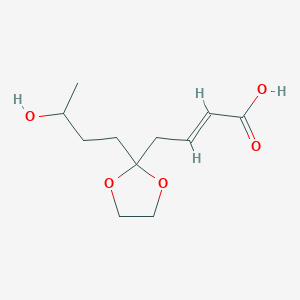
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
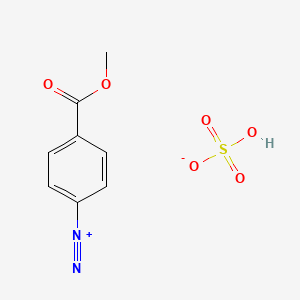


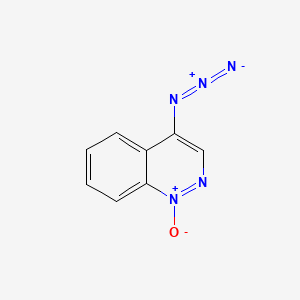


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
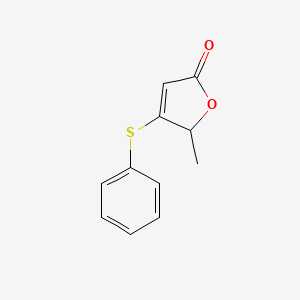
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
